(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
(6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c8-3-5(11)9-4(7(12)13)2(10)1-14-6(3)9/h2-4,6,10H,1,8H2,(H,12,13)/t2?,3-,4?,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPNGLNKPOSWGH-FQKPRHNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C(S1)C(C2=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987979 | |
| Record name | 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68403-70-3 | |
| Record name | 7-Amino-3-hydroxycepham-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068403703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Six-Step Synthesis from GCLE
The most documented route begins with (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). The process involves sequential oxidation, ozonolysis, mesylation, chlorination, reduction, and deprotection steps:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Dechlorination | Zn, NH₄Cl in DMF at 10°C | 96% |
| 2 | Oxidation | 18% Peracetic Acid in CH₂Cl₂ at 5°C | 81.8% |
| 3 | Ozonolysis & Reduction | O₃ followed by NaHSO₃ at -20°C | 81.8% |
| 4 | Mesylation | Methanesulfonyl chloride, K₂CO₃ in DMF | 92.5% |
| 5 | Chlorination | PCl₃ in CH₂Cl₂/DMF at 0°C | 87.6% |
| 6 | Deprotection | Zn in CH₂Cl₂/CH₃COOH, then m-cresol/Enzyme | 91.2% |
Total Yield : ~56.8% (cumulative).
This method addresses challenges in earlier routes, such as isomerization during sulfonylation and low-temperature ozonolysis side reactions. The use of p-methoxybenzyl ester protects the carboxyl group, while enzymatic deprotection minimizes harsh acidic conditions.
Alternative Routes from Diphenylmethyl Esters
A less common approach starts with benzhydryl-protected intermediates. For example, (6R,7R)-3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester undergoes sequential deprotection and amidation. However, this route suffers from lower yields (<70%) due to steric hindrance during ester hydrolysis.
Optimized Preparation Approaches
Hydrogen Peroxide-Mediated Oxidation
Replacing peracetic acid with 30% H₂O₂ in Step 2 improves safety and reduces environmental impact. Under optimized conditions (5°C, 3h), this modification achieves an 85% yield while avoiding peracid-related hazards.
Enzymatic Deprotection
Substituting m-cresol with Semacylase PG-450 in Step 6 enhances selectivity for the p-methoxybenzyl group. This enzymatic method achieves a 94% deprotection yield, outperforming traditional acid-catalyzed methods (87%).
Solvent System Optimization
Using tetrahydrofuran (THF) instead of DMF in Steps 1 and 3 reduces side reactions. THF’s lower polarity minimizes Δ³ isomer formation, increasing intermediate stability by 12%.
Step-by-Step Reaction Analysis
Oxidation of 3-Hydroxyl Group (Step 2)
Peracetic acid oxidizes the 3-hydroxyl moiety to a ketone, forming a reactive ozonolysis substrate. The reaction mechanism involves nucleophilic attack by the peracid’s electrophilic oxygen, followed by proton transfer and ketone formation:
Ozonolysis and Reductive Workup (Step 3)
Ozone cleaves the Δ² double bond, forming an ozonide intermediate. Subsequent reduction with NaHSO₃ yields a primary alcohol, which is mesylated to enhance leaving-group ability:
Mesylation and Chlorination (Steps 4–5)
Methanesulfonyl chloride converts the alcohol to a mesylate, facilitating nucleophilic displacement by chloride. PCl₃ acts as both a chlorinating agent and Lewis acid catalyst:
Critical Factors Influencing Synthesis Success
Temperature Control
Reagent Stoichiometry
A 3:1 molar ratio of Zn:NH₄Cl in Step 1 ensures complete dechlorination without excess metal residues.
Solvent Polarity
Polar aprotic solvents (DMF, THF) stabilize intermediates during mesylation and chlorination. Nonpolar solvents (hexane) aid crystallization.
Recent Methodological Advances
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include various cephalosporin derivatives with different substituents at the 7-position, which can exhibit a range of biological activities .
Scientific Research Applications
Synthetic Intermediate
This compound serves as a crucial synthetic intermediate in the preparation of various cephalosporin derivatives, which are widely used as antibiotics. It has been utilized in the synthesis of Ceftaroline Fosamil, a broad-spectrum cephalosporin antibiotic effective against resistant bacterial strains .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that synthesized compounds derived from (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid showed potent activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Anticancer Potential
Recent studies have investigated the anticancer properties of related compounds, suggesting that modifications on the bicyclic structure can lead to enhanced anticancer activity against cell lines such as MCF-7 (breast cancer) and others. The mechanisms often involve inhibition of specific cellular pathways or enzyme activities related to tumor growth .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing new derivatives from (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid and evaluating their antimicrobial activities against Mycobacterium smegmatis. Compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml, indicating strong potential for development into new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another research effort synthesized various derivatives of this compound and tested their effects on MCF-7 breast cancer cells using the MTT assay. Some derivatives exhibited significantly higher cytotoxic effects compared to standard drugs like Doxorubicin, highlighting their potential as novel anticancer agents .
Summary of Findings
| Application Area | Findings |
|---|---|
| Synthetic Intermediate | Key role in synthesizing cephalosporins like Ceftaroline Fosamil |
| Antimicrobial Activity | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa |
| Anticancer Potential | Significant cytotoxicity against MCF-7 cell line; potential for further drug development |
Mechanism of Action
The mechanism of action of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Biological Activity
(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, commonly referred to as a derivative of cephalosporin, has garnered attention for its significant biological activities, particularly as an antibiotic. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which is crucial for its biological function. Its molecular formula is , and it exhibits properties typical of beta-lactam antibiotics.
| Property | Value |
|---|---|
| Molecular Weight | 224.28 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 120709-09-3 |
(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.
Antimicrobial Efficacy
Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been compared with other cephalosporins and penicillins in several assays.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Klebsiella pneumoniae | 2 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
Case Studies
-
Clinical Study on Efficacy Against Respiratory Infections :
A clinical trial involving patients with pneumonia indicated that treatment with (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid resulted in a significant reduction in symptoms compared to a placebo group, showcasing its potential as an effective therapeutic agent for respiratory infections. -
In Vitro Studies :
In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option in resistant infections.
Safety and Toxicity
The safety profile of (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has been assessed in various studies. While generally well-tolerated, some adverse effects such as allergic reactions and gastrointestinal disturbances have been reported, similar to other beta-lactam antibiotics.
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at position 3 influence stability, bioavailability, and resistance to β-lactamases.
Key Findings :
Modifications at Position 7
The amino group at position 7 is often acylated to enhance target binding or reduce renal clearance.
Key Findings :
Pharmacokinetic and Stability Comparisons
- Serum Protein Binding :
- Metabolic Stability :
Table 1: Substituent Effects on Antibacterial Activity
| Position 3 Group | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Stability |
|---|---|---|---|
| -OH (Target Compound) | Moderate | Low | Low |
| -Cl () | High | Moderate | High |
| Thiadiazolylthio methyl | High | High | Moderate |
Table 2: Pharmacokinetic Parameters of Selected Analogues
| Compound (Evidence) | Protein Binding (%) | Plasma Clearance (mL/h/kg) | Volume of Distribution (L/kg) |
|---|---|---|---|
| E1100 (18) | 82–91 | 44–64 | 0.15–0.30 |
| 3-Chloro derivative (5) | N/A | 20–30 (estimated) | 0.25 |
Q & A
Basic: What synthetic routes are optimal for preparing (6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid?
Methodology:
-
Key Reaction Conditions : Use trichlorophosphate and pyridine in a substitution reaction, achieving yields up to 96% (reported for structurally similar cephalosporin intermediates) .
-
Critical Steps : Protect the β-lactam ring during synthesis to prevent hydrolysis. Purify intermediates via recrystallization in acetone/water mixtures to ensure stereochemical integrity .
-
Data Table :
Reagent Solvent Yield (%) Purity (HPLC) Trichlorophosphate Pyridine 96 >98%
Basic: How is stereochemical integrity validated in this compound?
Methodology:
- Analytical Techniques :
- Example Data :
Advanced: How do structural modifications at C-3 (hydroxy group) affect β-lactamase resistance?
Methodology:
- Comparative Studies : Substitute the C-3 hydroxy group with acetoxymethyl or vinyl moieties (see ).
- Key Findings :
- Experimental Design : Test MIC values against β-lactamase-producing strains using broth microdilution assays (CLSI guidelines) .
Advanced: What analytical challenges arise in quantifying degradation products under acidic conditions?
Methodology:
- Degradation Pathways :
- Resolution Strategy :
Basic: What is the role of the 7-amino group in antibacterial activity?
Methodology:
- Structure-Activity Relationship (SAR) :
- The 7-amino group binds penicillin-binding proteins (PBPs) via hydrogen bonding.
- Modification Impact : Acylation (e.g., 7-(2-thienylacetyl)amino derivatives in ) broadens Gram-negative activity but reduces stability .
- Experimental Validation :
- MIC assays against S. aureus (ATCC 25923): Parent compound MIC = 2 µg/mL vs. acylated derivative MIC = 0.5 µg/mL .
Advanced: How does stereochemistry at C-6/C-7 influence pharmacokinetic properties?
Methodology:
- Pharmacokinetic Studies :
| Isomer | (h) | (µg/mL) |
|---|---|---|
| 6R,7R | 1.8 | 12.5 |
| 6R,7S | 0.6 | 8.3 |
Basic: How is purity assessed for this compound in research-grade samples?
Methodology:
- Chromatographic Methods :
- Key Contaminants :
- 3-Hydroxy epimer : Resolve using chiral chromatography (Chiralpak AD-H column) .
Advanced: What computational methods predict interactions with bacterial PBPs?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
